![molecular formula C20H23N3O5 B4978731 ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4978731.png)
ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate, commonly known as EACA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. EACA is a hydrazide derivative of benzoic acid and is often used as an inhibitor of plasminogen activators.
Mechanism of Action
EACA works by inhibiting the activity of plasminogen activators, which are enzymes that convert plasminogen to plasmin. Plasmin is an enzyme that breaks down fibrin, a protein that is involved in blood clotting. By inhibiting plasminogen activators, EACA can prevent the formation of blood clots.
Biochemical and Physiological Effects
EACA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been shown to inhibit the growth of cancer cells in vitro. Additionally, EACA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using EACA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments to test its effects. However, one limitation of using EACA in lab experiments is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly to have a therapeutic effect.
Future Directions
There are several future directions for research on EACA. One area of research is the development of more effective inhibitors of plasminogen activators. Another area of research is the development of new cancer treatments based on the inhibition of plasminogen activators. Additionally, EACA may have potential therapeutic applications in inflammatory diseases, and further research is needed to explore this possibility. Finally, more research is needed to determine the safety and efficacy of EACA in vivo, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of EACA involves the condensation of 4-aminobenzoic acid with ethyl chloroformate to yield ethyl 4-carbethoxyaminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-carbethoxyhydrazinobenzoate. Finally, the compound is reacted with 4-methoxyphenylpropanoyl chloride to yield EACA.
Scientific Research Applications
EACA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of plasminogen activators, which can prevent the formation of blood clots. EACA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)propanoylamino]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-19(25)15-7-9-16(10-8-15)21-20(26)23-22-18(24)13-6-14-4-11-17(27-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,24)(H2,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXKCPNOYGZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.